
GSK3787
Übersicht
Beschreibung
GSK3787 ist ein selektiver und irreversibler Antagonist des Peroxisomen-Proliferator-aktivierten Rezeptors delta (PPARδ). Diese Verbindung ist bekannt für ihre hohe Spezifität und Potenz bei der Hemmung der Aktivität von PPARδ, einem nuklearen Rezeptor, der an der Regulation verschiedener Stoffwechselprozesse beteiligt ist, darunter Lipidstoffwechsel, Glukosehomöostase und Entzündung .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von this compound umfasst mehrere Schritte, beginnend mit der Herstellung von Schlüsselzwischenprodukten. Ein gängiger Syntheseweg umfasst die Reaktion von 4-Chlorbenzoylchlorid mit 2-Amino-5-Trifluormethylpyridin, um ein Amid-Zwischenprodukt zu bilden. Dieses Zwischenprodukt wird dann mit Ethylsulfonylchlorid sulfoniert, um das Endprodukt this compound zu erhalten .
Industrielle Produktionsmethoden
Die industrielle Produktion von this compound beinhaltet typischerweise die Optimierung der Reaktionsbedingungen, um hohe Ausbeute und Reinheit zu erreichen. Dies umfasst die Kontrolle der Temperatur, der Reaktionszeit sowie die Verwendung geeigneter Lösungsmittel und Katalysatoren. Das Endprodukt wird mit Techniken wie Umkristallisation oder Chromatographie gereinigt, um seine hohe Reinheit sicherzustellen .
Chemische Reaktionsanalyse
Reaktionstypen
This compound unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können durchgeführt werden, um die in this compound vorhandenen funktionellen Gruppen zu modifizieren.
Substitution: This compound kann Substitutionsreaktionen, insbesondere am aromatischen Ring, eingehen, um verschiedene Derivate zu bilden.
Häufige Reagenzien und Bedingungen
Oxidation: Häufig verwendete Oxidationsmittel wie Wasserstoffperoxid oder Kaliumpermanganat können verwendet werden.
Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden typischerweise eingesetzt.
Substitution: Halogenierungs- oder Nitrierungsreaktionen können mit Reagenzien wie Brom oder Salpetersäure durchgeführt werden.
Hauptprodukte
Die aus diesen Reaktionen gebildeten Hauptprodukte hängen von den jeweiligen Bedingungen und Reagenzien ab. So kann Oxidation beispielsweise zu hydroxylierten Derivaten führen, während Substitutionsreaktionen verschiedene funktionelle Gruppen in den aromatischen Ring einführen können .
Wissenschaftliche Forschungsanwendungen
This compound hat eine breite Palette von wissenschaftlichen Forschungsanwendungen, darunter:
Chemie: Wird als Werkzeugverbindung verwendet, um die Rolle von PPARδ in verschiedenen chemischen Prozessen zu untersuchen.
Biologie: Wird in der Forschung eingesetzt, um die biologischen Funktionen von PPARδ zu verstehen, einschließlich seiner Rolle bei der Zelldifferenzierung, -proliferation und -stoffwechsels.
Medizin: Wird für seine potenziellen therapeutischen Anwendungen bei der Behandlung von Stoffwechselstörungen, Entzündungen und bestimmten Krebsarten untersucht.
Industrie: Wird bei der Entwicklung neuer Medikamente und Therapeutika eingesetzt, die auf PPARδ abzielen
Wirkmechanismus
This compound übt seine Wirkungen aus, indem es selektiv an die Ligandenbindungsdomäne von PPARδ bindet, was zur Hemmung seiner Transkriptionsaktivität führt. Diese Bindung ist irreversibel und beinhaltet die kovalente Modifikation eines Cysteinrests in der Ligandenbindungstasche. Durch die Hemmung von PPARδ moduliert this compound die Expression von Genen, die am Lipidstoffwechsel, der Glukosehomöostase und der Entzündung beteiligt sind .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of GSK3787 involves multiple steps, starting with the preparation of key intermediates. One common synthetic route includes the reaction of 4-chlorobenzoyl chloride with 2-amino-5-trifluoromethylpyridine to form an amide intermediate. This intermediate is then subjected to sulfonylation with ethylsulfonyl chloride to yield the final product, this compound .
Industrial Production Methods
Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yield and purity. This includes controlling the temperature, reaction time, and the use of appropriate solvents and catalysts. The final product is purified using techniques such as recrystallization or chromatography to ensure its high purity .
Analyse Chemischer Reaktionen
Types of Reactions
GSK3787 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in this compound.
Substitution: This compound can undergo substitution reactions, particularly at the aromatic ring, to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Halogenation or nitration reactions can be performed using reagents like bromine or nitric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring .
Wissenschaftliche Forschungsanwendungen
Pharmacological Characterization
GSK3787 has been extensively studied for its ability to antagonize PPARβ/δ activity. Research indicates that it effectively inhibits the upregulation of specific genes associated with PPARβ/δ activation, such as Angptl4 and Adrp, in various cellular models. This antagonistic action has been demonstrated in both in vivo and in vitro studies:
- In Vivo Studies : this compound administered orally to wild-type mice showed significant antagonism of PPARβ/δ-mediated gene expression without affecting PPARα activity. The compound forms a covalent bond with a cysteine residue in the ligand-binding domain of PPARβ/δ, leading to its irreversible antagonistic effects .
- In Vitro Studies : Reporter assays confirmed that this compound can modulate PPARβ/δ and PPARγ activities, although its efficacy on PPARγ is notably lower compared to its action on PPARβ/δ. The compound did not significantly alter cell proliferation across multiple human cancer cell lines .
Therapeutic Potential in Cancer Research
This compound's role as a PPARβ/δ antagonist has significant implications for cancer therapy. Studies have shown that:
- Colorectal Cancer : In models of colorectal tumorigenesis, this compound reduced active β-catenin levels and suppressed tumor development in APC mutant mice. This suggests that targeting PPARβ/δ could be a viable strategy for inhibiting tumor progression .
- Skin Diseases : Research indicates that this compound may also have applications in treating skin diseases mediated by PPARβ/δ signaling pathways .
Drug Delivery Systems
Recent advancements have explored the incorporation of this compound into drug delivery systems:
- Poly(Ester Amide) Particles : this compound has been loaded into poly(ester amide) particles for intra-articular administration. These particles were characterized for their drug release profiles and mechanical properties, demonstrating potential for localized delivery in joint diseases .
Case Study 1: Antagonism in Cancer Cell Lines
In a study involving various human cancer cell lines, this compound was shown to effectively antagonize PPARβ/δ-mediated pathways without inducing cytotoxicity. The absence of significant changes in cell proliferation further supports its safety profile as a therapeutic agent .
Case Study 2: Impact on Zebrafish Behavior
Research involving zebrafish larvae exposed to this compound revealed transient hyperactivity when co-exposed with perfluoroalkyl acids. This highlights the compound's potential effects on neurobehavioral outcomes linked to environmental toxins .
Summary of Findings
The following table summarizes key findings related to the applications of this compound:
Wirkmechanismus
GSK3787 exerts its effects by selectively binding to the ligand-binding domain of PPARδ, leading to the inhibition of its transcriptional activity. This binding is irreversible and involves the covalent modification of a cysteine residue within the ligand-binding pocket. By inhibiting PPARδ, this compound modulates the expression of genes involved in lipid metabolism, glucose homeostasis, and inflammation .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
GW0742: Ein weiterer selektiver PPARδ-Agonist mit ähnlichen Bindungseigenschaften.
GSK0660: Ein reversibler PPARδ-Antagonist mit unterschiedlichen Bindungseigenschaften.
SR13904: Ein PPARδ-Antagonist mit unterschiedlichen pharmakokinetischen Eigenschaften .
Einzigartigkeit von GSK3787
This compound ist aufgrund seiner irreversiblen Bindung an PPARδ einzigartig, was zu einer verlängerten Hemmung der Aktivität des Rezeptors führt. Dies unterscheidet es von anderen PPARδ-Antagonisten, die eine reversible Bindung aufweisen. Darüber hinaus hat sich gezeigt, dass this compound eine hohe Spezifität für PPARδ aufweist, mit minimalen Off-Target-Effekten auf andere PPAR-Isoformen .
Biologische Aktivität
GSK3787 is a selective antagonist of peroxisome proliferator-activated receptor beta/delta (PPARβ/δ), a receptor implicated in various biological processes, including metabolism and cancer progression. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
This compound functions primarily as an irreversible antagonist of PPARβ/δ. It forms a covalent bond with a cysteine residue in the ligand-binding domain of PPARβ/δ, effectively inhibiting its activity. This mechanism was demonstrated through various in vitro and in vivo studies where this compound antagonized the upregulation of target genes induced by PPARβ/δ agonists like GW0742 .
Key Findings:
- Antagonism of Gene Expression : this compound inhibited the expression of genes such as Angptl4 and Adrp in wild-type mouse colon tissues but did not affect expression in PPARβ/δ-null mice, confirming its specificity for this receptor .
- Cell Proliferation : In human cancer cell lines, this compound did not significantly alter cell proliferation, indicating that its primary action is through modulation of gene expression rather than direct cytotoxicity .
Pharmacological Profile
This compound has been characterized for its selectivity and potency against PPARβ/δ compared to other PPAR isoforms. It exhibits weak agonistic activity on PPARγ but no effect on PPARα. The pharmacokinetic properties include a maximum concentration () of 2.2 ± 0.4 μM and a half-life of 2.5 ± 1.1 hours following oral administration at a dose of 10 mg/kg in mice .
In Vivo Studies
A study conducted on mice demonstrated that dietary inclusion of this compound (200 mg/kg) for 12 weeks resulted in significant modulation of β-catenin levels in colorectal tumorigenesis models. This suggests that this compound may play a role in inhibiting oncogenic signaling pathways associated with cancer progression .
Study | Model | Dose | Key Findings |
---|---|---|---|
Shearer et al., 2010 | Mouse Colon | 10 mg/kg | Antagonized GW0742-induced gene expression |
Broaddus et al., 2019 | Colorectal Cancer | 200 mg/kg | Reduced active β-catenin levels |
In Vitro Studies
In vitro assays using human cancer cell lines (e.g., A431, HepG2, A549) showed that this compound effectively antagonized PPARβ/δ activity without promoting cell proliferation. This was confirmed through chromatin immunoprecipitation (ChIP) assays which indicated reduced promoter occupancy by PPARβ/δ upon treatment with this compound .
Therapeutic Implications
The antagonistic properties of this compound towards PPARβ/δ make it a potential candidate for therapeutic applications in conditions where PPARβ/δ is implicated, such as metabolic disorders and certain cancers. Its ability to modulate gene expression without directly inducing cytotoxic effects may offer a safer profile for long-term therapeutic use.
Eigenschaften
IUPAC Name |
4-chloro-N-[2-[5-(trifluoromethyl)pyridin-2-yl]sulfonylethyl]benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClF3N2O3S/c16-12-4-1-10(2-5-12)14(22)20-7-8-25(23,24)13-6-3-11(9-21-13)15(17,18)19/h1-6,9H,7-8H2,(H,20,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFUIMTGOQCQTPF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCCS(=O)(=O)C2=NC=C(C=C2)C(F)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClF3N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00384175 | |
Record name | GSK3787 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00384175 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
392.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
188591-46-0 | |
Record name | GSK-3787 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0188591460 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | GSK3787 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00384175 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | GSK3787 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | GSK-3787 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DD8MJ95LTV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.